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Compound of Interest

Compound Name: 2-Hydroxycyclohexan-1-one

Cat. No.: B1217906 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
hydroxycyclohexan-1-one (C₆H₁₀O₂), a secondary alpha-hydroxy ketone. The information is

intended for researchers, scientists, and professionals in drug development and chemical

analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics.

Quantitative Spectroscopic Data
The structural elucidation of 2-hydroxycyclohexan-1-one is achieved through a combination

of spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.0 - 4.2 Multiplet 1H CH-OH

~3.5 (broad) Singlet 1H OH

~2.2 - 2.5 Multiplet 2H CH₂ adjacent to C=O

~1.6 - 2.1 Multiplet 6H Other ring CH₂
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Note: Predicted values are based on the analysis of similar cyclic ketones and hydroxy

ketones. The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~210 C=O (Ketone)

~75 CH-OH

~40 CH₂ adjacent to C=O

~20 - 30 Other ring CH₂

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group Description

~3400 (broad) O-H
Stretching vibration of the

hydroxyl group

~2850 - 3000 C-H Aliphatic C-H stretching

~1715 (strong) C=O
Carbonyl stretch of the

cyclohexanone[1]

Table 4: Mass Spectrometry (MS) Data
m/z Interpretation

114 [M]⁺, Molecular ion peak

96 [M-H₂O]⁺, Loss of a water molecule

86 [M-CO]⁺, Loss of carbon monoxide

55 Characteristic fragment of cyclohexanone ring

Experimental Protocols
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Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 2-hydroxycyclohexan-1-one.

Methodology:

Sample Preparation: Approximately 5-10 mg of purified 2-hydroxycyclohexan-1-one is

dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is

added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

¹H and ¹³C NMR spectra.

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Typical

parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is obtained using a proton-

decoupled pulse sequence.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 2-hydroxycyclohexan-1-one.

Methodology:

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for solid samples, a KBr pellet

is made by grinding a small amount of the sample with dry KBr powder and pressing it into a

transparent disk.
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Instrumentation: An FTIR spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample holder (or clean KBr plates) is

recorded. The sample is then placed in the infrared beam path, and the spectrum is

recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve

the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum, which is typically plotted as transmittance (%) or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
hydroxycyclohexan-1-one.

Methodology:

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass

spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and

separated before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion

source, the sample molecules are bombarded with a high-energy electron beam (typically 70

eV), leading to the formation of a molecular ion and subsequent fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-hydroxycyclohexan-1-one.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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